molecular formula C21H16N4O2S B12153159 2-(1,3-benzothiazol-2-yl)-N'-(phenylacetyl)pyridine-3-carbohydrazide

2-(1,3-benzothiazol-2-yl)-N'-(phenylacetyl)pyridine-3-carbohydrazide

Cat. No.: B12153159
M. Wt: 388.4 g/mol
InChI Key: DWMNMFWRHLIDRO-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-N’-(phenylacetyl)pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a pyridine ring, and a carbohydrazide group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N’-(phenylacetyl)pyridine-3-carbohydrazide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized via a condensation reaction involving a suitable aldehyde and ammonia or an amine.

    Coupling of Benzothiazole and Pyridine Rings: The benzothiazole and pyridine rings are coupled using a suitable coupling reagent such as phosphorus oxychloride (POCl3) or a similar reagent.

    Introduction of the Carbohydrazide Group: The carbohydrazide group is introduced by reacting the coupled product with hydrazine hydrate under reflux conditions.

    Phenylacetylation: The final step involves the acylation of the carbohydrazide with phenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-N’-(phenylacetyl)pyridine-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N’-(phenylacetyl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: The compound may inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects such as cell cycle arrest, apoptosis, or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-yl)-N’-(phenylacetyl)pyridine-3-carbohydrazide: Unique due to its specific combination of benzothiazole and pyridine rings with a carbohydrazide group.

    2-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide: Lacks the phenylacetyl group, which may affect its biological activity and chemical properties.

    N’-(phenylacetyl)pyridine-3-carbohydrazide:

Uniqueness

The uniqueness of 2-(1,3-benzothiazol-2-yl)-N’-(phenylacetyl)pyridine-3-carbohydrazide lies in its structural complexity and the presence of multiple functional groups, which confer diverse chemical reactivity and potential for various applications.

Properties

Molecular Formula

C21H16N4O2S

Molecular Weight

388.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N'-(2-phenylacetyl)pyridine-3-carbohydrazide

InChI

InChI=1S/C21H16N4O2S/c26-18(13-14-7-2-1-3-8-14)24-25-20(27)15-9-6-12-22-19(15)21-23-16-10-4-5-11-17(16)28-21/h1-12H,13H2,(H,24,26)(H,25,27)

InChI Key

DWMNMFWRHLIDRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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